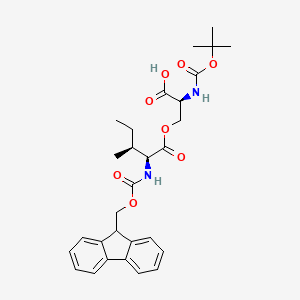

Boc-Ser(Ile-Fmoc)-OH

描述

Contextualization within Advanced Amino Acid Derivatization for Peptide Synthesis

The synthesis of peptides is a methodical process involving the sequential addition of amino acids to a growing chain. bachem.com To ensure that the correct peptide bond forms between the desired amino acids, reactive functional groups not involved in the bond formation must be temporarily masked with protecting groups. peptide.com Solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield, revolutionized this process by anchoring the growing peptide to an insoluble resin support, simplifying the purification steps. beilstein-journals.orgpeptide.com

The choice of protecting groups is critical. Modern peptide synthesis relies heavily on the concept of "orthogonality," where different protecting groups can be removed under distinct chemical conditions without affecting others in the same molecule. fiveable.meiris-biotech.de The most common orthogonal pair is Fmoc, which protects the α-amino group and is removed by a base (like piperidine), and acid-labile groups like tert-butyl (tBu) or benzyl (B1604629) (Bzl), which protect amino acid side chains and are typically removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). iris-biotech.deresearchgate.netiris-biotech.de

Boc-Ser(Ile-Fmoc)-OH is a prime example of advanced amino acid derivatization because it incorporates two orthogonal protecting groups, Boc and Fmoc, within a single building block. chemimpex.com The Boc group is acid-labile, while the Fmoc group is base-labile. fiveable.meresearchgate.net This dual protection scheme allows chemists to selectively unmask different parts of the molecule at different stages of the synthesis, enabling highly controlled and specific modifications. fiveable.mejocpr.com For instance, this building block can be incorporated into a peptide chain via its free carboxylic acid. The base-labile Fmoc group on the side chain can then be selectively removed to allow for the assembly of a second peptide chain, creating a branched peptide. chemimpex.com

Significance of Multifunctionally Protected Amino Acid Building Blocks in Chemical Biology

Multifunctionally protected amino acids like Boc-Ser(Ile-Fmoc)-OH are indispensable tools in chemical biology for constructing complex and precisely modified proteins and peptides. rsc.org Natural proteins often feature post-translational modifications, such as glycosylation, phosphorylation, or lipidation, which are crucial for their biological function. Synthesizing peptides that mimic these modified structures requires building blocks that allow for site-specific chemical manipulation. peptide.com

The orthogonal protection strategy inherent in Boc-Ser(Ile-Fmoc)-OH provides the necessary control. chemimpex.comfiveable.me By having both an acid-labile (Boc) and a base-labile (Fmoc) protecting group, a chemist can dictate the sequence of synthetic events. researchgate.net This is particularly significant for:

Synthesis of Branched Peptides : These structures, where one peptide chain is attached to the side chain of an amino acid in another, are used to create novel therapeutic agents and multivalent ligands. google.com Boc-Ser(Ile-Fmoc)-OH acts as a branching point; after incorporating it into the main peptide backbone, the Fmoc group on the side chain can be removed to initiate the growth of a secondary peptide chain.

Site-Specific Conjugation : The ability to selectively deprotect the serine side chain allows for the attachment of other molecules, such as fluorescent dyes, carbohydrates, or lipids, at a precise location within the peptide sequence. peptide.com This is vital for creating molecular probes to study biological processes or for developing targeted drug delivery systems. chemimpex.comchemimpex.com

Cyclic Peptides : Many biologically active natural products are cyclic peptides. Orthogonally protected amino acids are often used to facilitate on-resin cyclization, a key step in the synthesis of these complex molecules. sigmaaldrich.com

The use of such advanced building blocks moves beyond simply creating a linear sequence of amino acids and enters the realm of molecular engineering, enabling the creation of sophisticated biomolecules with tailored properties and functions. researchgate.netmdpi.com

Table 2: Comparison of Common Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | -(C=O)OC(CH₃)₃ | Mild to strong acid (e.g., TFA) | Stable to base, hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | -(C=O)OCH₂-C₁₃H₉ | Base (e.g., 20% Piperidine (B6355638) in DMF) | Stable to acid, hydrogenolysis |

| Benzyloxycarbonyl | Cbz or Z | -(C=O)OCH₂C₆H₅ | Strong acid (HBr/AcOH), Hydrogenolysis | Stable to base, mild acid |

| Benzyl | Bzl | -CH₂C₆H₅ | Strong acid (e.g., HF), Hydrogenolysis | Stable to base, mild acid (TFA) |

Historical Development and Evolution of Serine Side-Chain Protection Strategies Pertinent to Boc-Ser(Ile-Fmoc)-OH

The hydroxyl group of serine is moderately reactive and requires protection during peptide synthesis to prevent side reactions, such as O-acylation, during the coupling steps. peptide.com The historical development of protecting groups for serine reflects the increasing complexity of synthetic targets.

In the early days of peptide synthesis, particularly within the Boc/Bzl protection scheme, the serine side chain was commonly protected as a benzyl ether (Ser(Bzl)). peptide.comethz.ch This group was stable throughout the synthesis and was typically removed along with the final cleavage of the peptide from the resin using strong acids like liquid hydrogen fluoride (B91410) (HF). ethz.ch However, this strategy was not truly orthogonal, as both the N-terminal Boc group and the Bzl side-chain protection were acid-labile, differing only in the strength of the acid required for cleavage. researchgate.netiris-biotech.de

The introduction of the Fmoc/tBu strategy in the 1970s by Carpino and others marked a significant milestone, establishing a truly orthogonal system. peptide.comethz.ch In this scheme, the serine side chain is typically protected as a tert-butyl ether (Ser(tBu)), which is stable to the basic conditions used for Fmoc removal but is cleaved by TFA during the final deprotection step. iris-biotech.deiris-biotech.de This combination became the workhorse for routine linear peptide synthesis. iris-biotech.de

The conceptual leap leading to derivatives like Boc-Ser(Ile-Fmoc)-OH was the shift from merely "protecting" the side chain to "functionalizing" it. The goal was no longer just to prevent side reactions but to use the side chain as an anchor point for further synthetic elaboration. nih.gov This required a new level of orthogonality, where the side-chain protecting group could be removed while the peptide remained attached to the resin and the N-terminal and other side-chain protections remained intact. peptide.comiris-biotech.de This led to the development of building blocks where the side chain is protected by a group orthogonal to both the temporary N-terminal protection and the permanent side-chain protections of other amino acids. google.com Boc-Ser(Ile-Fmoc)-OH perfectly embodies this advanced strategy, providing a selectively removable Fmoc handle on the serine side chain, paving the way for the rational chemical synthesis of highly complex, branched, and modified peptides. chemimpex.comchemimpex.com

属性

IUPAC Name |

(2S)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O8/c1-6-17(2)24(26(34)37-16-23(25(32)33)30-28(36)39-29(3,4)5)31-27(35)38-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,6,15-16H2,1-5H3,(H,30,36)(H,31,35)(H,32,33)/t17-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCALOWXHFURQQ-DPSWKAHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Boc Ser Ile Fmoc Oh

Stereoselective Synthesis of Boc-Ser(Ile-Fmoc)-OH and Related Dipeptide Mimetics

The synthesis of Boc-Ser(Ile-Fmoc)-OH, a protected depsipeptide, requires precise control over stereochemistry at multiple chiral centers. This compound and related dipeptide mimetics are designed to introduce specific structural constraints or functionalities into a peptide sequence. Dipeptide mimetics often serve as substitutes for native peptide bonds to enhance stability, modulate biological activity, or study protein conformation. capes.gov.brnih.govnih.gov

The creation of such molecules frequently relies on methodologies developed for pseudopeptides and depsipeptides, which contain non-amide linkages. nih.govresearchgate.net Depsipeptides, or O-acyl isopeptides, feature an ester bond in place of an amide bond. These structures are not only synthetic targets themselves but can also serve as strategic intermediates for the synthesis of "difficult sequences"—peptides prone to aggregation—as the ester linkage can disrupt problematic hydrogen-bonding patterns during chain assembly. nih.govresearchgate.netpeptide.com After synthesis and purification, the ester can be smoothly converted to the native amide bond. researchgate.net

The synthesis of related serine-based dipeptide mimetics often employs organocopper-mediated reactions to achieve high regio- and stereoselectivity. acs.orgacs.org For instance, the reaction of N-Boc protected vinyl oxazolidinones derived from amino alcohols can proceed with high diastereoselectivity to form precursors for alkene dipeptide isosteres. acs.org While not directly forming the ester bond found in Boc-Ser(Ile-Fmoc)-OH, these methods highlight the advanced strategies used to control stereochemistry in complex mimetic synthesis.

Table 1: Synthetic Approaches for Dipeptide Mimetic Scaffolds

| Method | Key Transformation | Application | Stereocontrol |

|---|---|---|---|

| Organocopper Chemistry | Anti-SN2' reaction on vinyl oxazolidinones | (E)-Alkene Dipeptide Isosteres | High diastereoselectivity |

| Depsipeptide Method | O-Acylation of Ser/Thr residues | Difficult Sequence Synthesis | Retention of configuration |

Optimized Protecting Group Strategies for the Preparation of Boc-Ser(Ile-Fmoc)-OH

The structure of Boc-Ser(Ile-Fmoc)-OH necessitates a sophisticated and orthogonal protecting group strategy to differentiate three key functional groups: the α-amino group of serine, the α-amino group of isoleucine, and the C-terminal carboxylic acid of serine. Orthogonal protecting groups are crucial in multi-step synthesis, allowing for the selective removal of one group under specific conditions without affecting others. peptide.comresearchgate.net

Regioselective Introduction of Boc and Fmoc Protecting Groups

The synthesis begins with the individual protection of the constituent amino acids, serine and isoleucine.

Boc Protection of Serine: The N-terminal α-amino group of serine is typically protected with the acid-labile tert-butoxycarbonyl (Boc) group. This is a standard procedure often accomplished by reacting serine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base under aqueous or anhydrous conditions. organic-chemistry.org This method is highly regioselective for the amino group, leaving the side-chain hydroxyl and carboxylic acid groups available for subsequent reactions.

Fmoc Protection of Isoleucine: The α-amino group of isoleucine is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. Stable reagents like Fmoc-benzotriazole can react with amino acids in the presence of a base to afford the N-protected product in high yield, free from dipeptide impurities. researchgate.net

The Boc and Fmoc groups form an orthogonal pair, which is fundamental to the utility of the final compound. researchgate.netorganic-chemistry.org The Fmoc group can be removed with a mild base (e.g., piperidine), while the Boc group remains intact, and conversely, the Boc group is removed with acid (e.g., trifluoroacetic acid, TFA) while the Fmoc group is stable. iris-biotech.de

Strategies for Isoleucine Attachment to the Serine Side Chain

The key step in forming Boc-Ser(Ile-Fmoc)-OH is the creation of an ester bond between the side-chain hydroxyl group of N-Boc-Serine and the carboxylic acid group of N-Fmoc-Isoleucine. This O-acylation must be performed efficiently without racemization. researchgate.netbeilstein-journals.org

Several standard esterification methods are applicable:

Carbodiimide-Mediated Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are commonly used to activate the carboxylic acid of Fmoc-Ile-OH for nucleophilic attack by the hydroxyl group of Boc-Ser-OH.

Mitsunobu Reaction: This reaction allows for the formation of an ester under mild conditions from an alcohol and a carboxylic acid using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). This method is known for proceeding with inversion of stereochemistry at the alcohol's chiral center, a factor that must be considered in the synthetic design.

Steglich Esterification: This is a modification of the DCC/DMAP method that is particularly effective for sterically hindered substrates and helps to suppress side reactions.

The choice of method depends on factors such as substrate reactivity, steric hindrance, and the need to preserve stereochemical integrity. mdpi.com

Table 2: Orthogonal Protecting Groups in Boc-Ser(Ile-Fmoc)-OH Synthesis

| Functional Group | Amino Acid | Protecting Group | Chemical Name | Cleavage Condition |

|---|---|---|---|---|

| α-Amino | Serine | Boc | tert-Butoxycarbonyl | Acid (e.g., TFA) |

| α-Amino | Isoleucine | Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., Piperidine) |

| Side-Chain Hydroxyl | Serine | - | (Forms ester with Ile) | Base (saponification) |

Reaction Kinetics and Mechanistic Pathways in the Synthesis of Boc-Ser(Ile-Fmoc)-OH

The central reaction in the synthesis of Boc-Ser(Ile-Fmoc)-OH is the O-acylation of the serine side chain. The mechanism of this esterification is analogous to the acylation step in serine protease catalysis. pnas.org The reaction is initiated by the nucleophilic attack of the serine hydroxyl oxygen on the activated carbonyl carbon of Fmoc-Isoleucine. researchgate.net This attack forms a transient tetrahedral intermediate. nih.gov The subsequent collapse of this intermediate eliminates the leaving group (e.g., a protonated carbodiimide (B86325) byproduct), resulting in the formation of the final ester product. researchgate.netnih.gov

The kinetics of this reaction are influenced by several factors:

Steric Hindrance: The bulky nature of the Boc, Fmoc, and isoleucine side groups can significantly slow the reaction rate by impeding the approach of the nucleophile to the electrophilic center.

Solvent: The choice of solvent can affect the solubility of the reactants and stabilize or destabilize the transition state, thereby altering the reaction rate.

Coupling Reagents: The efficiency and rate of the reaction are highly dependent on the choice of coupling agent and any additives used to activate the carboxylic acid and minimize side reactions like racemization. mdpi.com

Enzymatic models, such as serine acetyltransferase, provide insight into the process. These enzymes catalyze O-acylation via an ordered kinetic mechanism, often involving a catalytic triad (B1167595) to activate the serine hydroxyl group, highlighting the importance of general base catalysis in facilitating the nucleophilic attack. researchgate.netnih.gov In the chemical synthesis, a base like DMAP often plays this catalytic role.

Derivatization and Further Chemical Modifications of Boc-Ser(Ile-Fmoc)-OH

Boc-Ser(Ile-Fmoc)-OH is a versatile building block primarily designed for use in Solid-Phase Peptide Synthesis (SPPS) to create complex peptide architectures such as depsipeptides or branched peptides. biosynth.comchemimpex.commerckmillipore.com Its unique trifunctional and orthogonally protected nature allows for selective chain elongation from two different points.

A typical application in SPPS would involve:

Immobilization: The free carboxylic acid of Boc-Ser(Ile-Fmoc)-OH is activated and coupled to a solid support resin.

Side-Chain Elongation: The Fmoc group on the isoleucine residue is selectively removed using a piperidine (B6355638) solution. iris-biotech.de This exposes a free amino group on the side chain, to which a new Fmoc-protected amino acid can be coupled, initiating the synthesis of a peptide branch.

Main-Chain Elongation: Alternatively, after building the desired side chain, the N-terminal Boc group of the serine residue can be removed with TFA. This allows for peptide chain elongation from the main-chain N-terminus. sigmaaldrich.com

This strategy enables the synthesis of peptides where one peptide sequence is attached as an ester to the side chain of a serine residue within another peptide sequence. Such structures are valuable tools for studying protein-protein interactions, developing enzyme inhibitors, and creating novel biomaterials. researchgate.net

Green Chemistry Approaches in the Synthesis of Complex Protected Amino Acid Derivatives

Traditional peptide synthesis, including the production of building blocks like Boc-Ser(Ile-Fmoc)-OH, is notorious for its heavy reliance on hazardous solvents and large amounts of waste. nih.govpeptide.com The principles of green chemistry are increasingly being applied to mitigate this environmental impact.

Key areas of innovation in greening SPPS and related syntheses include:

Solvent Replacement: The most commonly used solvent, N,N-dimethylformamide (DMF), is reprotoxic and is being replaced by more environmentally benign alternatives. nih.gov Studies have identified greener solvents like anisole, N-octylpyrrolidone (NOP), dipropylene glycol dimethyl ether (DMM), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) that can effectively solubilize reagents and swell the resins used in SPPS. nih.govtandfonline.com Often, binary mixtures are developed to achieve the desired physicochemical properties. tandfonline.com

Waste Reduction: Strategies are being developed to minimize solvent consumption by combining coupling and deprotection steps without intermediate filtration and washing, which can significantly reduce the Process Mass Intensity (PMI) and E-Factor of the synthesis. digitellinc.com

Sustainable Reagents: Research into greener coupling agents and the use of water as a solvent for certain synthetic steps, such as in isocyanide-based multicomponent reactions (I-MCRs) for pseudopeptide synthesis, is gaining traction. acs.orgacs.org Performing reactions in water can accelerate rates and simplify workup procedures. researchgate.net

These green approaches are directly applicable to the industrial-scale manufacturing of complex derivatives, aiming to make the production of therapeutic and research peptides more sustainable. csbio.comgoogle.com

Table 3: Comparison of Traditional vs. Green Solvents in Peptide Synthesis

| Solvent | Classification | Key Properties | Use in SPPS |

|---|---|---|---|

| DMF | Hazardous (Reprotoxic) | High polarity, good solvating power | Traditional standard solvent |

| NMP | Hazardous | Similar to DMF | Traditional standard solvent |

| DCM | Hazardous (Carcinogen) | Aprotic, lower polarity | Traditional use, especially for cleavage |

| Anisole | Green (Renewable source) | Low polarity, good for mixtures | Greener alternative/co-solvent |

| 2-MeTHF | Green (Renewable source) | Ether-based, lower polarity | Greener alternative |

| NOP | Green | High boiling point, good swelling | Greener alternative/co-solvent |

Advanced Methodological Applications of Boc Ser Ile Fmoc Oh in Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Boc-Ser(Ile-Fmoc)-OH is a valuable building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating peptides. chemimpex.com In SPPS, peptides are assembled sequentially while one end is anchored to a solid support, which simplifies the purification process by allowing reagents and byproducts to be washed away. iris-biotech.de

Strategies for Efficient Coupling and Minimization of Side Reactions

The incorporation of Boc-Ser(Ile-Fmoc)-OH into a growing peptide chain requires careful selection of coupling reagents to ensure high efficiency and prevent unwanted side reactions. Common activating reagents like HBTU, HCTU, and HATU are often employed to facilitate the formation of the peptide bond. rsc.org

A notable challenge when using O-acyl isodipeptides such as Boc-Ser(Ile-Fmoc)-OH is the potential for a deletion side reaction. tsinghua.edu.cnresearchgate.net This can occur during the activation step, leading to the elimination of the serine residue and the formation of a truncated peptide impurity. tsinghua.edu.cn Research has shown that the propensity for this side reaction can be influenced by the solvent system used. tsinghua.edu.cn For instance, incubation of a similar O-acyl isodipeptide, Boc-Ser(Fmoc-Gly)-OH, with DCC/HOBt in NMP was found to lead to this deletion. tsinghua.edu.cn To mitigate this, optimization of coupling conditions, including the choice of solvent and activating agents, is crucial.

Application in Automated Peptide Synthesis Platforms

The well-defined nature of SPPS protocols makes them highly amenable to automation. iris-biotech.de Boc-Ser(Ile-Fmoc)-OH can be readily integrated into the workflows of automated peptide synthesizers. rsc.orgbio-equip.cn These platforms perform the repetitive cycles of deprotection, washing, coupling, and capping with high precision. The use of pre-weighed amino acid cartridges and standardized protocols allows for the efficient and reliable synthesis of complex peptides incorporating this specialized dipeptide. Automated synthesizers can be programmed to handle the specific coupling times and reagent concentrations required for the optimal incorporation of Boc-Ser(Ile-Fmoc)-OH, minimizing manual error and increasing throughput. rsc.org

Utilization in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. bachem.com In this approach, all reactions occur in a homogenous solution, and intermediates are isolated and purified after each step. researchgate.net

Boc-Ser(Ile-Fmoc)-OH can be employed in solution-phase synthesis, where its distinct protecting groups offer strategic advantages. biosynth.com Furthermore, this dipeptide is particularly useful in fragment condensation, a strategy where smaller, pre-synthesized peptide fragments are coupled together to create a larger peptide. merckmillipore.comgoogle.com A significant challenge in fragment condensation is the risk of epimerization (loss of stereochemical integrity) at the C-terminal residue of the peptide fragment during activation. Using an O-acyl isodipeptide like Boc-Ser(Ile-Fmoc)-OH at the C-terminus of a fragment effectively prevents this side reaction. merckmillipore.com The resulting depsipeptide linkage is not prone to epimerization under standard coupling conditions. After successful fragment condensation, the ester linkage can be converted to the native amide bond.

Orthogonal Deprotection Strategies Employing Boc-Ser(Ile-Fmoc)-OH

The presence of both a Boc and an Fmoc group on the same molecule is the cornerstone of its utility in orthogonal protection schemes. chemimpex.comiris-biotech.de Orthogonal protecting groups are distinct chemical moieties that can be removed under specific conditions without affecting the others, allowing for selective deprotection at various stages of a complex synthesis. wiley-vch.deub.edu

Selective Removal of Boc and Fmoc Groups within Complex Constructs

The Boc group is labile to acid, typically removed with reagents like trifluoroacetic acid (TFA). iris-biotech.dewiley-vch.de In contrast, the Fmoc group is stable to acid but readily cleaved by a mild base, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.dewikipedia.org

This orthogonality allows for precise manipulation of the peptide structure. For example, in a complex peptide, the Fmoc group on the isoleucine residue of the incorporated Boc-Ser(Ile-Fmoc)-OH unit can be selectively removed using piperidine, exposing a free amine. This amine can then be used for further chain elongation or for the attachment of other molecules, such as fluorescent labels or polyethylene (B3416737) glycol (PEG) chains. sigmaaldrich.com Conversely, if the N-terminus of the main peptide chain is protected with an Fmoc group, the Boc group on the serine of the dipeptide unit can be selectively removed with TFA, though this is a less common application due to the typical Boc/Bzl and Fmoc/tBu strategies in SPPS. iris-biotech.de More commonly, the Boc group on the N-terminus of the entire peptide would be removed in the final deprotection step. sigmaaldrich.com

| Protecting Group | Chemical Name | Cleavage Conditions | Stability |

| Boc | tert-butyloxycarbonyl | Acidic (e.g., Trifluoroacetic Acid - TFA) | Stable to base |

| Fmoc | 9-fluorenylmethoxycarbonyl | Basic (e.g., Piperidine in DMF) | Stable to acid |

Evaluation of Deprotection Efficiency and Byproduct Formation

The efficiency of deprotection and the formation of byproducts are critical parameters in peptide synthesis. The removal of the Fmoc group is generally a clean and rapid reaction. wikipedia.org The cleavage generates dibenzofulvene, which is typically scavenged by the base used for deprotection (e.g., piperidine) to form a stable adduct, preventing side reactions with the peptide. wikipedia.orgresearchgate.net The progress of Fmoc removal can be monitored by UV spectroscopy due to the chromophoric nature of the dibenzofulvene-piperidine adduct. wikipedia.org

Boc group removal with TFA is also highly efficient but requires the use of "scavengers" to prevent the reactive carbocations generated during cleavage from modifying sensitive amino acid side chains like tryptophan or methionine. wiley-vch.de Common scavengers include triisopropylsilane (B1312306) (TIS) and water.

In the context of Boc-Ser(Ile-Fmoc)-OH, the primary concern for byproduct formation is the previously mentioned deletion of the Ser residue during coupling. tsinghua.edu.cnresearchgate.net Careful monitoring of reaction intermediates and final products by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential to quantify the efficiency of each deprotection step and identify any potential byproducts, ensuring the purity of the final peptide. chemimpex.com

| Deprotection Step | Reagent | Potential Byproducts | Mitigation/Monitoring |

| Fmoc Removal | Piperidine/DMF | Dibenzofulvene-piperidine adduct | UV monitoring |

| Boc Removal | TFA | Reactive carbocations | Use of scavengers (e.g., TIS, water) |

| Coupling | Various | Des-Ser/Thr impurity | Optimized coupling conditions, HPLC/MS analysis |

Role in the Synthesis of Branched, Cyclic, and Constrained Peptides

The synthesis of peptides with non-linear topologies, such as branched, cyclic, and otherwise constrained structures, presents significant synthetic hurdles, including low yields, aggregation, and epimerization. Boc-Ser(Ile-Fmoc)-OH and related isoacyl dipeptides offer elegant solutions to these problems by providing both a branching point and a racemization-resistant module for cyclization. merckmillipore.comscribd.com

The inherent structure of Boc-Ser(Ile-Fmoc)-OH provides a natural scaffold for the creation of branched peptides. When this building block is incorporated into a peptide sequence, the main peptide chain is elongated from the N-terminal Fmoc group of the isoleucine, which is ester-linked to the side-chain hydroxyl group of the serine. google.com The serine residue itself is part of the primary backbone, thus creating a defined branch point.

This strategy is particularly effective for the on-resin synthesis of complex branched structures, including Multiple Antigenic Peptides (MAPs), where multiple peptide chains are assembled on a core matrix. The orthogonal protection scheme (acid-labile Boc and base-labile Fmoc) allows for selective chain elongation. After incorporating Boc-Ser(Ile-Fmoc)-OH, the Fmoc group is removed to extend one branch, while the Boc group temporarily protects the N-terminus of the serine. This methodology allows for the controlled, stepwise assembly of distinct peptide sequences on a single core.

Table 1: Application of Isoacyl Dipeptides in Branched Peptide Synthesis This table summarizes the strategic advantages of using isoacyl dipeptides like Boc-Ser(Ile-Fmoc)-OH for creating branched peptide structures.

| Feature | Advantage in Branched Peptide Synthesis | Mechanism | Relevant Compounds |

| Inherent Branch Point | Provides a defined point for initiating a second peptide chain from the serine side chain. | The peptide chain is extended from the Fmoc-protected amino acid esterified to the serine hydroxyl group. google.com | Boc-Ser(Fmoc-Aaa)-OH, Boc-Thr(Fmoc-Aaa)-OH |

| Orthogonal Protection | Allows for selective and directional synthesis of different branches. | The base-labile Fmoc group on the side chain is removed for branch elongation, while the acid-labile Boc group protects the serine's α-amino group. | Boc-Ser(Ile-Fmoc)-OH |

| Reduced Aggregation | The temporary ester linkage disrupts interchain hydrogen bonding, improving solubility and yield during the synthesis of large, complex branched structures. | Formation of a depsipeptide intermediate prevents the formation of rigid secondary structures common in aggregating sequences. bachem.comiris-biotech.de | General Isoacyl Dipeptides |

Head-to-tail cyclization of linear peptides is frequently plagued by low yields due to competing intermolecular oligomerization and, critically, by the racemization of the C-terminal amino acid during activation. The use of isoacyl dipeptides like Boc-Ser(Ile-Fmoc)-OH at the C-terminus of a linear precursor effectively circumvents this issue. merckmillipore.com

In this approach, the linear peptide is synthesized with the isoacyl dipeptide at its C-terminus. The activation for the head-to-tail cyclization occurs at the carboxylic acid of the serine, which is protected as a urethane (B1682113) by the Boc group. This configuration is known to be highly resistant to racemization. researchgate.netnih.gov After the intramolecular cyclization is achieved, forming a cyclic depsipeptide, the temporary ester bond is still present. This cyclic intermediate is often more soluble and easier to purify than its native amide counterpart. researchgate.net The final step involves a simple pH adjustment to neutral or slightly basic conditions, which triggers a rapid and spontaneous O-to-N acyl migration, yielding the final, native cyclic peptide without epimerization. researchgate.netnih.gov This strategy provides a robust and high-fidelity pathway to conformationally constrained cyclic peptides. neulandlabs.comresearchgate.net

Table 2: Isoacyl Dipeptide Method for Peptide Cyclization This table outlines the process and benefits of using the O-acyl isopeptide method for the synthesis of cyclic peptides.

| Step | Description | Key Advantage |

| 1. Precursor Synthesis | A linear peptide is synthesized with a C-terminal Boc-Ser(Aaa-Fmoc)-OH or similar isoacyl dipeptide. | The O-acyl isopeptide structure disrupts aggregation of the linear precursor. bachem.com |

| 2. Cyclization | The head-to-tail macrolactamization is performed in solution. Activation occurs at the C-terminal serine's carboxyl group. | The urethane (Boc) protection on the serine prevents racemization at the activation site. merckmillipore.comresearchgate.netnih.gov |

| 3. Purification | The resulting cyclic depsipeptide is purified. | Cyclic depsipeptides are often more soluble and easier to purify via HPLC than their native amide analogues. researchgate.net |

| 4. Acyl Migration | The purified cyclic depsipeptide is treated with a mild base (pH > 7) to induce O-to-N acyl migration. | A spontaneous, traceless reaction forms the final native cyclic peptide bond without side products. nih.gov |

Application in Chemical Ligation Strategies Complementary to Native Chemical Ligation

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the coupling of an N-terminal cysteine-containing peptide with a C-terminal peptide thioester. However, the reliance on cysteine at the ligation junction and the challenges associated with synthesizing and purifying aggregation-prone peptide fragments limit its applicability. The O-acyl isopeptide method, facilitated by building blocks like Boc-Ser(Ile-Fmoc)-OH, offers powerful complementary strategies that address these limitations. researchgate.netnih.gov

The core of this strategy is the synthesis of peptide fragments as soluble O-acyl isopeptides (depsipeptides). These intermediates are easier to handle and purify, especially for sequences known to be "difficult" due to high hydrophobicity or a strong propensity for aggregation. bachem.comresearchgate.net Once the purified isopeptide fragment is obtained, it can be used in ligation reactions.

A key application is in segment condensation, where two large peptide fragments are joined. Using a peptide fragment with a C-terminal isoacyl dipeptide for activation prevents racemization, a major side reaction in conventional fragment coupling. merckmillipore.comnih.govrsc.org The ligation proceeds to form a larger depsipeptide, which is then converted to the native sequence via O-to-N acyl migration. This "depsipeptide method" essentially functions as a racemization-free chemical ligation technique at serine or threonine residues. researchgate.netnih.gov

Furthermore, this approach is fully compatible with NCL. A challenging peptide fragment can be synthesized and purified as its O-acyl isopeptide isomer. This soluble fragment, which may contain an N-terminal cysteine, can then be used in a standard NCL reaction with a thioester fragment. nih.gov The O-acyl isopeptide bond remains stable during the NCL reaction and is only converted to the native amide bond during the final deprotection or a dedicated basic treatment step. This synergy allows for the assembly of larger proteins that would be otherwise inaccessible due to the insolubility of one or more of their constituent fragments.

Table 3: Comparison of Ligation Strategies This table compares Native Chemical Ligation with the complementary O-acyl isopeptide method.

| Feature | Native Chemical Ligation (NCL) | O-Acyl Isopeptide Method | Complementarity |

| Ligation Site | N-terminal Cysteine | N-terminal Serine/Threonine (via acyl migration) | Expands ligation sites beyond Cys. nih.gov |

| Activated Group | C-terminal Thioester | C-terminal activated O-acyl Ser/Thr (for segment condensation) | Provides a racemization-free alternative for fragment coupling. merckmillipore.comrsc.org |

| Key Challenge | Synthesis and purification of insoluble/aggregating fragments. | Esterification on-resin can be difficult (circumvented by using pre-formed isoacyl dipeptide units). nih.gov | Synthesizes difficult fragments as soluble isopeptides for use in NCL or other ligations. researchgate.netnih.gov |

| Mechanism | Transthioesterification followed by S-to-N acyl migration. | Amide bond formation followed by O-to-N acyl migration. researchgate.netresearchgate.net | The two methods can be used sequentially to assemble multi-domain proteins. |

Boc Ser Ile Fmoc Oh As a Precursor for Complex Biomolecule Construction

Engineering of Modified Peptides and Peptidomimetics

Boc-Ser(Ile-Fmoc)-OH is instrumental in the engineering of modified peptides, particularly in the creation of depsipeptides. Depsipeptides are peptide analogs where one or more amide bonds are replaced by ester linkages. This modification is achieved by using Boc-Ser(Ile-Fmoc)-OH as an isoacyl dipeptide. merckmillipore.com When incorporated into a peptide sequence, it introduces an ester bond at the point of insertion instead of the typical amide bond. merckmillipore.com

This structural alteration significantly changes the peptide's backbone conformation, which can be leveraged to disrupt aggregation—a common challenge in the synthesis of long or difficult peptide sequences. merckmillipore.com The resulting depsipeptide analogs are often more soluble and easier to purify than their native counterparts. merckmillipore.com A practical application of this is seen in the synthesis of teixobactin (B611279) "swapmers," where Boc-Ser(Fmoc)-OH was used to replace two standard amino acid residues during solid-phase peptide synthesis (SPPS) to create analogs with modified stereochemistry, which retained antibiotic activity. acs.org

Incorporation into Peptide Libraries for Chemical Biology Screening

The creation of peptide libraries is a cornerstone of modern drug discovery, allowing for the screening of millions of compounds against biological targets. chemimpex.comnih.gov Boc-Ser(Ile-Fmoc)-OH and similar orthogonally protected building blocks are valuable in this context. The "split-mix" synthesis method, used to generate one-bead-one-compound (OBOC) libraries, relies on such reagents to build diverse molecular structures. nih.gov

In the synthesis of these libraries, a resin is split into multiple portions, each reacting with a different amino acid, and then remixed. This process is repeated to generate a vast number of unique peptide sequences. The use of building blocks with mixed protection schemes, like Boc and Fmoc, is a key strategy. mdpi.com For example, a library can be constructed where the main chain is assembled using Fmoc chemistry, while specific positions are encoded with Boc-protected amino acids, allowing for later diversification or analysis. The defined structure of Boc-Ser(Ile-Fmoc)-OH makes it a suitable component for libraries designed to explore the impact of depsipeptide bonds or specific side-chain arrangements on biological activity.

Design and Synthesis of Bioconjugates Utilizing Boc-Ser(Ile-Fmoc)-OH Derived Moieties

Bioconjugation involves linking a peptide to another molecule, such as a drug, an imaging agent, or a lipid, to enhance its therapeutic properties. chemimpex.com The orthogonal protection scheme of Boc-Ser(Ile-Fmoc)-OH is highly advantageous for these applications. peptide.com It allows for selective deprotection and modification at specific points in the peptide sequence.

For instance, a peptide chain can be elongated from the Fmoc-protected isoleucine. iris-biotech.de Following the assembly of the desired peptide, the N-terminal Boc group on the serine can be selectively removed under acidic conditions, leaving the rest of the peptide, including any acid-labile side-chain protecting groups, intact. peptide.com This newly exposed amino group on the serine serves as a specific handle for conjugation to another molecule. This level of control is crucial for creating well-defined bioconjugates where the payload is attached at a precise location, ensuring consistent structure and function. chemimpex.com

Contributions to the Synthesis of Neuropeptides and Related Biological Probes

Neuropeptides are a diverse class of signaling molecules in the nervous system, and their synthesis is often complicated by their length or sequence complexity. chemimpex.com The synthesis of neuropeptides and related probes for neuroscience research benefits significantly from advanced building blocks like Boc-Ser(Ile-Fmoc)-OH. chemimpex.com

The use of this compound as an isoacyl dipeptide can help overcome synthetic challenges such as poor solubility and chain aggregation during SPPS. merckmillipore.com By introducing a flexible ester linkage, the peptide chain's tendency to form disruptive secondary structures is reduced, leading to higher purity and yield of the final product. merckmillipore.com This enables the efficient chemical synthesis of complex neuropeptides that would be difficult to produce using standard methods, thereby facilitating research into their biological functions and potential as therapeutic agents for neurological disorders. chemimpex.com

| Application Area | Contribution of Boc-Ser(Ile-Fmoc)-OH | Research Context |

| Modified Peptides | Creates depsipeptide bonds, altering backbone conformation to disrupt aggregation and improve solubility. merckmillipore.com | Synthesis of Teixobactin analogs ("swapmers"). acs.org |

| Peptide Libraries | Serves as a building block in "split-mix" synthesis for creating diverse libraries for screening. chemimpex.com | Drug discovery and chemical biology. chemimpex.comnih.gov |

| Bioconjugation | Orthogonal protecting groups allow for site-specific attachment of drugs or imaging agents. chemimpex.compeptide.com | Development of targeted therapies. chemimpex.com |

| Neuropeptide Synthesis | Facilitates the synthesis of complex peptides by improving solubility and reducing aggregation. chemimpex.commerckmillipore.com | Neuroscience research and development of neurological disorder treatments. chemimpex.com |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Boc-Ser(Ile-Fmoc)-OH in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence for the presence of all constituent parts of the molecule.

In a typical ¹H NMR spectrum, distinct signals can be assigned to the protons of the tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), serine, and isoleucine moieties. For instance, the Boc group yields a characteristic singlet integrating to nine protons in the upfield region (around 1.4 ppm), while the aromatic protons of the Fmoc group produce a series of multiplets in the downfield region (7.3-7.8 ppm). rsc.org Protons associated with the amino acid backbones and side chains resonate in the intermediate region (typically 3.5-4.5 ppm).

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign specific protons and their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide insights into the through-space proximity of protons, offering valuable data on the preferred solution-state conformation of the dipeptide derivative. While specific NMR data for this exact compound is not widely published, a representative table of expected chemical shifts can be compiled based on known values for similarly protected amino acids. rsc.orgnsf.gov

Table 1: Representative ¹H NMR Chemical Shifts for Boc-Ser(Ile-Fmoc)-OH This table is a hypothetical representation based on typical chemical shifts for the constituent groups.

| Group | Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Boc | C(CH₃)₃ | ~1.45 | Singlet |

| Serine | α-CH | ~4.40 | Multiplet |

| Serine | β-CH₂ | ~3.90 | Multiplet |

| Isoleucine | α-CH | ~4.25 | Multiplet |

| Isoleucine | β-CH | ~1.90 | Multiplet |

| Isoleucine | γ-CH₂ | ~1.20, ~1.50 | Multiplet |

| Isoleucine | γ-CH₃ | ~0.95 | Doublet |

| Isoleucine | δ-CH₃ | ~0.90 | Triplet |

| Fmoc | CH, CH₂ | ~4.20, ~4.40 | Multiplet |

| Fmoc | Aromatic CH | ~7.30 - 7.80 | Multiplet |

Mass Spectrometry (MS) Techniques for High-Resolution Mass Determination and Fragmentation Studies

Mass spectrometry (MS) is a cornerstone for verifying the molecular weight and sequence of peptide derivatives like Boc-Ser(Ile-Fmoc)-OH. High-resolution mass spectrometry (HRMS), often utilizing electrospray ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers, provides an accurate mass measurement of the parent ion. This allows for the confirmation of the elemental formula (C₂₉H₃₆N₂O₈) with high precision, typically within a few parts per million (ppm). nsf.govdoi.org

Tandem mass spectrometry (MS/MS) is used to probe the compound's structure through controlled fragmentation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The resulting product ions, primarily b- and y-type ions from cleavage of the peptide amide bond, confirm the sequence of the amino acid residues. Fragmentation of the protecting groups, such as the loss of the Boc group (-100 Da) or the Fmoc group (-222 Da), also provides structural confirmation.

Table 2: Expected High-Resolution m/z Values for Boc-Ser(Ile-Fmoc)-OH and Key Fragments

| Ion | Formula | Description | Calculated m/z (Monoisotopic) |

|---|---|---|---|

| [M+H]⁺ | C₂₉H₃₇N₂O₈⁺ | Protonated Parent Molecule | 541.2544 |

| [M+Na]⁺ | C₂₉H₃₆N₂O₈Na⁺ | Sodiated Adduct | 563.2364 |

| [M-Boc+H]⁺ | C₂₄H₂₉N₂O₆⁺ | Loss of Boc group | 441.2020 |

Chromatographic Methods (HPLC, UPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for assessing the purity of Boc-Ser(Ile-Fmoc)-OH and for monitoring the progress of its synthesis. chemimpex.commerck-lifescience.com.tw Reversed-phase HPLC (RP-HPLC) is the most common method, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase gradient. rsc.orgnih.gov

A typical mobile phase consists of water (Solvent A) and acetonitrile (B52724) (Solvent B), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. rsc.orgnih.gov A gradient elution, where the concentration of Solvent B is increased over time, effectively separates the target compound from starting materials, reagents, and by-products. Purity is determined by integrating the peak area of the product relative to the total area of all peaks detected, typically by UV absorbance at 214 or 220 nm. rsc.org Chemical suppliers often guarantee a purity of ≥98% as determined by HPLC. chemimpex.com UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller particle size columns. rsc.org

Table 3: Typical RP-HPLC Conditions for Analysis of Boc-Ser(Ile-Fmoc)-OH

| Parameter | Condition |

|---|---|

| Column | C18, e.g., 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Column Temperature | 25-40 °C |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation of Derived Peptides

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for confirming the stereochemical integrity of Boc-Ser(Ile-Fmoc)-OH and the peptides derived from it. Since both serine and isoleucine are chiral centers, ensuring they remain in their intended L-configuration during synthesis is critical.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The Fmoc group itself is a strong chromophore and exhibits a characteristic CD spectrum, which can be used to probe its environment. rhhz.netresearchgate.net Studies on Fmoc-amino acids have shown that their chiroptical properties can be sensitive to aggregation and molecular interactions. nih.govresearchgate.net

When this building block is incorporated into a larger peptide, CD spectroscopy becomes a primary tool for analyzing the peptide's secondary structure. The peptide backbone amide bonds give rise to characteristic CD signals in the far-UV region (190-250 nm) that are indicative of α-helices, β-sheets, or random coil conformations. The stereochemical purity of the building blocks is a prerequisite for the formation of well-defined secondary structures, as the presence of D-amino acid impurities can disrupt these regular arrangements. nsf.gov

X-ray Crystallography of Boc-Ser(Ile-Fmoc)-OH and its Oligomeric Forms

Computational and Theoretical Investigations of Boc Ser Ile Fmoc Oh

Molecular Modeling and Docking Studies of Boc-Ser(Ile-Fmoc)-OH in Reaction Environments

Molecular modeling and docking studies are instrumental in understanding how Boc-Ser(Ile-Fmoc)-OH interacts with other molecules, such as enzymes or reactants, in a given chemical environment. These simulations can provide insights into the binding affinity and orientation of the molecule within an active site, which is crucial for applications in peptide synthesis and biocatalysis. chinesechemsoc.org

For instance, docking studies could be performed to simulate the interaction of Boc-Ser(Ile-Fmoc)-OH with the active site of an enzyme like thermolysin. chinesechemsoc.org The goal would be to predict the preferred binding mode and estimate the binding energy. Such a study would involve building a 3D model of Boc-Ser(Ile-Fmoc)-OH and docking it into the crystal structure of the target enzyme. The results would highlight key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.

Hypothetical Docking Study Results for Boc-Ser(Ile-Fmoc)-OH with Thermolysin

| Parameter | Predicted Value | Key Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | ASN112, HIS231, ALA113 |

| Hydrogen Bonds | 3 | Serine hydroxyl with ASN112, Boc-carbonyl with HIS231 |

These hypothetical findings suggest a strong binding affinity, driven by both specific hydrogen bonds and broad hydrophobic interactions, which is consistent with the behavior of other Fmoc-protected dipeptides. chinesechemsoc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For Boc-Ser(Ile-Fmoc)-OH, DFT calculations could predict a range of properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These parameters are fundamental to understanding the molecule's stability and chemical reactivity. scilit.com

DFT calculations would likely be performed using a basis set such as 6-31G(d,p) to provide a balance between accuracy and computational cost. scilit.com The results would allow for the prediction of reactive sites. For example, the locations of the highest electron density (nucleophilic sites) and lowest electron density (electrophilic sites) can be mapped onto the molecular surface.

Predicted Electronic Properties of Boc-Ser(Ile-Fmoc)-OH from DFT Calculations

| Property | Predicted Value/Location | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Associated with the Fmoc group; site for oxidation |

| LUMO Energy | -1.5 eV | Distributed across the carbonyl groups; site for nucleophilic attack |

| Dipole Moment | 4.8 D | Indicates significant polarity |

These predicted values would suggest that the Fmoc group is the most likely site for initial oxidation, while the carbonyl carbons are susceptible to nucleophilic attack, which is critical information for planning synthetic transformations.

Conformational Analysis and Molecular Dynamics Simulations of Boc-Ser(Ile-Fmoc)-OH Derivatives

The flexibility of Boc-Ser(Ile-Fmoc)-OH means it can adopt multiple conformations in solution. Conformational analysis and molecular dynamics (MD) simulations are essential for exploring the molecule's conformational landscape and understanding its dynamic behavior over time. nih.gov

A conformational search could be initiated using a force field like MMFFs to identify low-energy structures. nih.gov Subsequently, MD simulations in a solvent box (e.g., water or an organic solvent) would provide insights into how the molecule behaves in a more realistic environment. These simulations can reveal stable conformations, the dynamics of protecting groups, and the formation of intramolecular hydrogen bonds. rsc.org

MD simulations could show, for example, that in an aqueous environment, the hydrophobic Fmoc and Boc groups tend to cluster to minimize contact with water, while the more polar serine and carboxyl groups are exposed to the solvent. The simulations might also reveal transient secondary structures, such as beta-turns or extended conformations. nih.gov

Illustrative MD Simulation Parameters and Potential Observations

| Simulation Parameter | Value | Potential Observation |

|---|---|---|

| Simulation Time | 100 ns | The molecule reaches a stable conformational equilibrium after ~50 ns. |

| Solvent | Explicit Water (TIP3P model) | The hydrophobic Fmoc and Isoleucine side chains show limited solvent exposure. |

| Temperature | 300 K | The molecule exhibits significant flexibility, particularly in the side chains. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized Boc-Ser(Ile-Fmoc)-OH.

DFT calculations, often in conjunction with the GIAO (Gauge-Independent Atomic Orbital) method for NMR, can provide theoretical chemical shifts for ¹H and ¹³C nuclei. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum. Comparing these predicted spectra with experimental data serves as a stringent test of the accuracy of the computational model.

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value (Hypothetical) |

|---|---|---|

| ¹H NMR (Serine α-H) | 4.5 ppm | 4.6 ppm |

| ¹³C NMR (Ile C=O) | 172.1 ppm | 172.5 ppm |

| IR Stretch (Fmoc C=O) | 1755 cm⁻¹ | 1758 cm⁻¹ |

The close agreement between the predicted and hypothetical experimental values would validate the computed structure and electronic properties of Boc-Ser(Ile-Fmoc)-OH.

Future Directions and Emerging Research Avenues Involving Boc Ser Ile Fmoc Oh

Development of Novel Peptide Synthesis Methodologies Facilitated by Boc-Ser(Ile-Fmoc)-OH

The primary application of protected amino acids lies in solid-phase peptide synthesis (SPPS), a technique that builds peptide chains step-by-step on a solid resin support. ontosight.ai The efficiency and success of SPPS rely heavily on the protecting group strategy employed to prevent unwanted side reactions. bachem.com The two most dominant strategies are the Boc/Bzl and the Fmoc/tBu schemes, which are defined by the type of temporary protection used on the N-terminal amine of the growing peptide chain. iris-biotech.decsic.es

Boc-Ser(Ile-Fmoc)-OH is a specialized building block that leverages the principles of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. organic-chemistry.orgiris-biotech.de The Boc group is labile to acid (e.g., trifluoroacetic acid, TFA), while the Fmoc group is removed by a base (e.g., piperidine). iris-biotech.denih.gov The presence of both in one molecule facilitates advanced synthetic routes, such as the creation of branched or side-chain-modified peptides.

Future methodologies could exploit this building block for the streamlined synthesis of peptides with specific post-translational modifications or for creating constrained cyclic peptides. For instance, the main peptide backbone can be assembled using standard Fmoc-SPPS. Then, the Fmoc group on the isoleucine side chain of the serine residue can be selectively removed with a base to allow for further chain elongation or modification at that specific point, all while the main chain N-terminus remains protected by the Boc group. This approach is instrumental in developing "safety-catch" strategies where a stable group is converted to a labile one under specific conditions, adding another layer of control to the synthesis. csic.es The use of such pre-formed dipeptide blocks can also enhance coupling efficiency and reduce side reactions, particularly for sequences known to be difficult to synthesize. metu.edu.tr

Table 1: Orthogonal Deprotection Scheme

| Protecting Group | Chemical Class | Cleavage Condition | Stability |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Carbamate | Mild Acid (e.g., TFA) ontosight.ai | Stable to bases, nucleophiles organic-chemistry.org |

| Fmoc (9-fluorenylmethoxycarbonyl) | Carbamate | Base (e.g., Piperidine) iris-biotech.de | Stable to mild acids nih.gov |

Exploration of New Applications in Materials Science and Nanotechnology

The field of nanotechnology is increasingly turning to biomolecules to create ordered, functional materials. Peptides, with their specific sequences and defined three-dimensional structures, are excellent candidates for programming self-assembly into nanoscale architectures. Research has shown that simple Fmoc-amino acid derivatives, such as Fmoc-Ser(tBu)-OH, can self-assemble into diverse structures like spheres, rods, and flowers depending on conditions like concentration and temperature. researchgate.net

Boc-Ser(Ile-Fmoc)-OH offers a more complex building block for creating such materials. The dipeptide side chain introduces additional hydrogen bonding sites and hydrophobic interactions, which could be programmed to direct self-assembly into more intricate and potentially functional nanostructures. The orthogonal nature of the protecting groups allows for post-assembly modification; for example, a self-assembled nanostructure could be further functionalized by selectively removing the Fmoc group and adding another molecule. This opens avenues for designing novel hydrogels for 3D cell culture, drug delivery vehicles, or scaffolds for tissue engineering. The controlled morphological changes observed in simpler Fmoc-amino acid variants suggest that the structural complexity of Boc-Ser(Ile-Fmoc)-OH could be harnessed to create responsive or "smart" materials that change their structure in response to specific stimuli. researchgate.net

Advancements in Automated Synthesis and High-Throughput Screening Utilizing this Building Block

Automated peptide synthesis is a cornerstone of modern biomedical research, enabling the rapid production of peptides for various applications. iris-biotech.de A key advantage of SPPS is its amenability to automation, which significantly improves speed and reproducibility. iris-biotech.de The use of pre-formed, multi-component building blocks like Boc-Ser(Ile-Fmoc)-OH can further enhance the efficiency of automated processes.

By incorporating a dipeptide unit in a single coupling step, the number of cycles required on an automated synthesizer is reduced. This not only saves time and reagents but also minimizes the potential for incomplete reactions or side reactions that can occur during each individual amino acid addition, leading to a purer final product.

This efficiency is particularly valuable in high-throughput synthesis and screening, where large libraries of peptides are created to discover new drug leads or biological probes. nih.gov For example, a library of tyrocidine analogues was synthesized on macrobeads for screening, a process that relies on robust and efficient synthetic chemistry. nih.gov Using complex building blocks like Boc-Ser(Ile-Fmoc)-OH allows for the creation of highly diverse peptide libraries with unique structural motifs, such as side-chain modifications, which would be time-consuming to synthesize one amino acid at a time. This accelerates the discovery process by enabling the rapid generation and testing of thousands of distinct peptide candidates. chemimpex.com

Table 2: Efficiency Gain in Automated Synthesis

| Synthesis Target | Method | Number of Automated Cycles | Potential Benefit |

|---|---|---|---|

| Peptide with -Ser(Ile)- motif | Standard SPPS | 2 (One for Ser, one for Ile) | - |

Potential in Peptide-Based Drug Discovery Research through Synthetic Innovation

Peptide-based drugs offer high specificity and potency with potentially fewer side effects than traditional small-molecule drugs. chemimpex.comchemimpex.com Chemical synthesis is a vital tool in this field, as it allows for the creation of novel peptides with modified structures to enhance their therapeutic properties, such as improved stability against enzymatic degradation or better cell permeability. bachem.commetu.edu.tr

Boc-Ser(Ile-Fmoc)-OH is a prime example of a building block that facilitates such synthetic innovation. chemimpex.comchemimpex.com It allows for the precise insertion of a Ser(Ile) dipeptide motif into a peptide sequence. This specific modification could be crucial for the peptide's biological activity, for instance, by mimicking a key binding epitope of a natural protein or by introducing a structural constraint that locks the peptide into its bioactive conformation. The ability to create extensive peptide libraries for drug discovery enables the identification of these novel therapeutic candidates. chemimpex.comchemimpex.com

Furthermore, the orthogonal protecting groups allow for the site-specific attachment of other molecules, such as fatty acids to increase half-life (as seen in drugs like Semaglutide), imaging agents for diagnostics, or cytotoxic payloads for targeted cancer therapy. google.com The synthetic versatility offered by Boc-Ser(Ile-Fmoc)-OH empowers medicinal chemists to explore a wider chemical space and design next-generation peptide therapeutics with tailored functionalities. chemimpex.comchemimpex.com

Integration with Chemoenzymatic Synthesis and Biocatalysis Approaches

Chemoenzymatic synthesis represents a powerful hybrid approach that combines the robustness of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. google.comgoogleapis.com A common strategy involves the chemical synthesis of peptide fragments using SPPS, followed by their ligation using enzymes like ligases to form the final, larger peptide. google.com

This approach has been successfully used in the synthesis of complex therapeutic peptides like GLP-1 analogues. google.comgoogleapis.com A chemically synthesized fragment, potentially created using advanced building blocks like Boc-Ser(Ile-Fmoc)-OH, can serve as a substrate for an enzyme. The enzyme then specifically joins this fragment to another peptide segment, often in an aqueous solution under gentle conditions that preserve sensitive functional groups.

The future of this field lies in expanding the toolbox of both chemical building blocks and enzymes. Boc-Ser(Ile-Fmoc)-OH is well-suited for this integrated approach. A complex, non-natural peptide fragment containing the Ser(Ile) motif can be efficiently prepared via SPPS. This fragment can then be used as a substrate in an enzymatic ligation step, enabling the construction of large, highly modified proteins that would be difficult to produce by purely chemical or purely biological methods. google.com This synergy between chemical and enzymatic tools is a promising avenue for the efficient and sustainable production of complex peptide-based therapeutics.

常见问题

Q. What are the critical steps for synthesizing Boc-Ser(Ile-Fmoc)-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

-

Step 1: Protection Strategy

- The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the Fmoc (9-fluorenylmethyloxycarbonyl) group on the Ile side chain ensures orthogonal protection. The serine hydroxyl is typically unprotected or temporarily protected with acid-labile groups (e.g., Bzl) depending on resin type .

-

Step 2: Resin Loading

- Use Wang or Merrifield resin pre-loaded with the C-terminal amino acid. Activate Boc-Ser(Ile-Fmoc)-OH with HOBt/DCC or HATU/DIPEA for coupling .

-

Step 3: Deprotection and Cleavage

-

Key Data:

Parameter Value/Protocol Source Coupling Efficiency ≥98% (monitored by Kaiser test) Deprotection Time Boc: 30 min (TFA); Fmoc: 20 min (20% piperidine/DMF)

Q. How does Boc-Ser(Ile-Fmoc)-OH improve regioselectivity in branched peptide synthesis?

Methodological Answer:

- The orthogonal Boc/Fmoc protection allows sequential deprotection for introducing multiple branches. For example:

- Branch 1: Deprotect Fmoc (piperidine) to functionalize the Ile side chain.

- Branch 2: Deprotect Boc (TFA) to extend the peptide backbone .

- Case Study: Synthesis of collagen-model triple-helical peptides used Boc-Ser(tBu)-OSu and Fmoc-Lys-OH to create cross-linked structures, demonstrating precise control over branching points .

Advanced Research Questions

Q. How can researchers optimize the deprotection of Boc and Fmoc groups in Boc-Ser(Ile-Fmoc)-OH to minimize side reactions?

Methodological Answer:

- Challenge: Acid-sensitive residues (e.g., Trp, Met) may degrade during Boc deprotection with TFA.

- Solution:

- Use milder acids (e.g., 1% TFA in DCM) for Boc removal .

- Add scavengers (e.g., triisopropylsilane, water) during TFMSA cleavage to prevent carbocation side reactions .

- Validation: Monitor by LC-MS for byproducts (e.g., tert-butyl adducts at m/z +56) .

Q. What analytical techniques resolve contradictions in Boc-Ser(Ile-Fmoc)-OH’s solubility reported across studies?

Methodological Answer:

-

Contradiction: Solubility in DMF ranges from 50 mg/mL to 200 mg/mL .

-

Resolution:

- Technique 1: Dynamic Light Scattering (DLS) to detect aggregates in polar solvents.

- Technique 2: Variable-temperature NMR to assess solvent interactions.

-

Data Table:

Solvent System Solubility (mg/mL) Conditions Source DMF 120 ± 20 25°C, sonicated Ethanol:Water (4:1) 40 ± 10 20°C, stirred

Q. How can Boc-Ser(Ile-Fmoc)-OH be used to study peptide-receptor binding mechanisms?

Methodological Answer:

- Application: Incorporate the compound into peptide sequences to probe hydrogen-bonding interactions.

- Example: Serine’s hydroxyl acts as a hydrogen bond donor/acceptor in HIV protease substrate analogs .

- Method:

- Step 1: Synthesize fluorescently labeled peptides (e.g., FITC-conjugated).

- Step 2: Use Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff) .

- Step 3: Validate with molecular dynamics (MD) simulations to map interaction sites .

Q. What strategies mitigate racemization during coupling of Boc-Ser(Ile-Fmoc)-OH in SPPS?

Methodological Answer:

- Risk Factors: High temperatures (>25°C), prolonged coupling times, and basic conditions.

- Mitigation:

- Use low-racemization coupling agents (e.g., Oxyma Pure/DIC instead of HOBt) .

- Conduct reactions at 4°C for heat-sensitive sequences.

- Validation: Chiral HPLC with a Crownpak CR-I column to quantify D/L-serine ratios .

Q. How does the steric bulk of Fmoc on Ile impact peptide chain elongation?

Methodological Answer:

- Issue: Fmoc’s hydrophobicity and size can slow coupling rates.

- Workflow Adjustment:

- Use microwave-assisted SPPS (30–50 W, 50°C) to enhance reaction kinetics .

- Pre-activate the amino acid for 5 min before resin addition.

- Data: Coupling time reduced from 2 hours (standard) to 20 minutes (microwave) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。